![molecular formula C16H17N5O5 B566153 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate CAS No. 1798026-96-6](/img/no-structure.png)
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate
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Overview
Description
The compound “2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate” is a derivative of the NIACINAMIDE that is structurally combined with an organic nitrate . It is a potassium-channel opener that causes vasodilatation of arterioles and large coronary arteries . Its nitrate-like properties produce venous vasodilation through stimulation of guanylate cyclase .
Molecular Structure Analysis
The molecular formula of this compound is C16H17N5O5. Its molecular weight is 359.34.Scientific Research Applications
I apologize, but it appears that there is limited information available online regarding the specific scientific research applications of “2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate”. The search results mostly lead to suppliers and manufacturers of the compound, rather than detailed research applications .
Mechanism of Action
Target of Action
The primary target of this compound is the potassium channels in the heart and blood vessels . It acts as a potassium-channel opener, causing vasodilation of arterioles and large coronary arteries .
Mode of Action
The compound interacts with its targets by opening the potassium channels. This action leads to the relaxation of the smooth muscle cells in the walls of the blood vessels, resulting in vasodilation . Its nitrate-like properties produce venous vasodilation through stimulation of guanylate cyclase .
Biochemical Pathways
The compound affects the nitric oxide-cyclic GMP pathway. It stimulates guanylate cyclase to increase the formation of cyclic GMP (cGMP) . cGMP activates protein kinase G (PKG), which phosphorylates and inhibits GTPase RhoA and decreases Rho-kinase activity . Reduced Rho-kinase activity permits an increase in myosin phosphatase activity, decreasing the calcium sensitivity of the smooth muscle .
Pharmacokinetics
The compound has a bioavailability of 75 to 80% . It is metabolized in the liver and has an elimination half-life of 1 hour . About 21% of the compound is excreted through the kidneys .
Result of Action
The result of the compound’s action is the dilation of the blood vessels, which reduces the workload on the heart and helps to relieve symptoms of angina . By reducing the calcium sensitivity of the smooth muscle, it prevents hypercontraction and promotes relaxation .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate' involves the reaction of two moles of 3-pyridinecarboxaldehyde with one mole of ethylenediamine followed by nitration with nitric acid.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "ethylenediamine", "nitric acid" ], "Reaction": [ "Step 1: Combine two moles of 3-pyridinecarboxaldehyde with one mole of ethylenediamine in a suitable solvent such as ethanol or methanol.", "Step 2: Heat the mixture under reflux for several hours until the reaction is complete.", "Step 3: Cool the reaction mixture and filter the solid product.", "Step 4: Dissolve the solid product in a suitable solvent such as dichloromethane or chloroform.", "Step 5: Add concentrated nitric acid dropwise to the solution while stirring vigorously.", "Step 6: Allow the reaction to proceed at room temperature for several hours.", "Step 7: Cool the reaction mixture and filter the solid product.", "Step 8: Wash the solid product with water and dry in vacuo." ] } | |
CAS RN |
1798026-96-6 |
Molecular Formula |
C16H17N5O5 |
Molecular Weight |
359.342 |
IUPAC Name |
2-[pyridine-3-carbonyl-[2-(pyridine-3-carbonylamino)ethyl]amino]ethyl nitrate |
InChI |
InChI=1S/C16H17N5O5/c22-15(13-3-1-5-17-11-13)19-7-8-20(9-10-26-21(24)25)16(23)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2,(H,19,22) |
InChI Key |
ZMZPVNYRPCNJGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCCN(CCO[N+](=O)[O-])C(=O)C2=CN=CC=C2 |
synonyms |
Nicorandil Impurity |
Origin of Product |
United States |
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